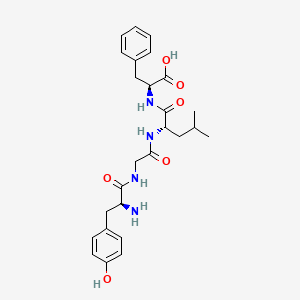

L-Tyrosylglycyl-L-leucyl-L-phenylalanine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-Tyrosylglycyl-L-leucyl-L-phenylalanine is a synthetic peptide composed of four amino acids: tyrosine, glycine, leucine, and phenylalanine

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosylglycyl-L-leucyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of the resin: The resin is activated to allow the first amino acid to attach.

Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide).

Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.

化学反应分析

Types of Reactions

L-Tyrosylglycyl-L-leucyl-L-phenylalanine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine.

Reduction: Reduction reactions can target disulfide bonds if present.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT).

Substitution: Specific amino acid derivatives and coupling reagents.

Major Products

Oxidation: Dityrosine and other oxidized derivatives.

Reduction: Reduced forms of the peptide.

Substitution: Modified peptides with altered amino acid sequences.

科学研究应用

Neuroprotective Effects

Research indicates that peptides similar to L-Tyrosylglycyl-L-leucyl-L-phenylalanine may exhibit neuroprotective properties. For instance, phenolic compounds derived from amino acids have been shown to protect neuronal cells from oxidative stress and neurodegeneration. These compounds can modulate signaling pathways associated with cell survival and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antioxidant Activity

This compound has been studied for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative damage in cells, which can lead to various chronic diseases. The presence of phenolic structures in this compound suggests it may effectively scavenge free radicals and enhance cellular defense mechanisms against oxidative stress .

Dietary Supplementation

The amino acids constituting this compound play vital roles in protein synthesis and metabolic processes. As such, this tripeptide can be proposed as a dietary supplement to enhance protein intake among individuals with specific nutritional needs, such as athletes or those recovering from illness. Its unique composition may support muscle recovery and growth due to the presence of branched-chain amino acids like leucine .

Phenylalanine Metabolism

Phenylalanine is an essential amino acid that must be carefully regulated in individuals with metabolic disorders like phenylketonuria (PKU). Research on the kinetics of phenylalanine and its conversion to tyrosine provides insights into how compounds like this compound could be utilized in managing dietary phenylalanine levels in affected individuals .

Drug Delivery Systems

The structural characteristics of this compound make it a candidate for drug delivery systems, particularly targeting specific tissues or cells via transport mechanisms like the L-type amino acid transporter (LAT1). This transporter is known for its role in the selective uptake of large neutral amino acids, including phenylalanine and leucine, which are critical for various therapeutic applications .

Cancer Treatment

The potential application of this compound in cancer treatment is underscored by studies demonstrating that peptides can enhance the efficacy of chemotherapeutic agents by improving their bioavailability and targeting capabilities. The ability to selectively deliver drugs to tumor sites while minimizing systemic exposure could significantly improve treatment outcomes and reduce side effects .

Case Studies and Research Findings

作用机制

The mechanism of action of L-Tyrosylglycyl-L-leucyl-L-phenylalanine involves its interaction with specific molecular targets, such as G protein-coupled receptors (GPCRs). Upon binding to these receptors, the peptide can trigger intracellular signaling pathways, leading to various physiological responses. The exact pathways and effects depend on the specific receptor and cellular context.

相似化合物的比较

Similar Compounds

L-Leucyl-L-phenylalanine: A dipeptide with similar structural features but fewer amino acids.

L-Tyrosylglycyl-L-tryptophyl-L-leucyl-L-α-aspartyl-L-phenylalanine: A more complex peptide with additional amino acids.

Uniqueness

L-Tyrosylglycyl-L-leucyl-L-phenylalanine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its ability to interact with GPCRs and other molecular targets makes it a valuable tool in research and potential therapeutic development.

生物活性

L-Tyrosylglycyl-L-leucyl-L-phenylalanine (TYR-Gly-LEU-PHE) is a peptide composed of four amino acids: tyrosine, glycine, leucine, and phenylalanine. This compound exhibits various biological activities that are significant in pharmacology and biochemistry. The following sections provide a comprehensive overview of its biological activity, including enzymatic interactions, transport mechanisms, and implications for health.

Enzymatic Interactions

1. Prephenate Dehydrogenase and Dehydratase Regulation

Research has shown that L-tyrosine, a component of TYR-Gly-LEU-PHE, stimulates the activity of prephenate dehydratase significantly. At a concentration of 1 mM, L-tyrosine can enhance enzyme activity up to six-fold. This stimulation occurs while simultaneously restoring the enzyme activity inhibited by L-phenylalanine or L-tryptophan . This regulatory mechanism indicates that L-tyrosine plays a crucial role in balancing the biosynthesis of both tyrosine and phenylalanine in organisms like Corynebacterium glutamicum.

2. Phenylalanine Hydroxylation

The conversion of phenylalanine to tyrosine is a critical metabolic pathway in humans. Studies have demonstrated that phenylalanine can be hydroxylated to form tyrosine, with implications for dietary intake and metabolic disorders such as phenylketonuria (PKU). In cases where phenylalanine levels are elevated, the presence of other large neutral amino acids can inhibit phenylalanine transport into the brain, thereby affecting neurological function .

Transport Mechanisms

1. Large Neutral Amino Acid Transport

This compound interacts with transport mechanisms in the brain. Large neutral amino acids (LNAAs), including those present in this peptide, compete for transport across the blood-brain barrier (BBB) via the L-type amino acid transporter (LAT). This competition can influence the availability of these amino acids for neurotransmitter synthesis and overall brain function .

2. Specificity for LAT1

Recent studies have highlighted that certain analogs related to phenylalanine exhibit high selectivity for LAT1. This specificity is crucial for understanding how compounds like TYR-Gly-LEU-PHE may be utilized in therapeutic applications targeting tumor tissues where LAT1 expression is high .

Case Studies and Research Findings

1. Cognitive Effects of Amino Acid Depletion

A double-blind crossover study investigated the cognitive effects of depleting L-histidine alongside L-tyrosine and L-phenylalanine. The results indicated that while response complexity was affected by histidine depletion, overall cognitive performance remained stable under conditions of tyrosine and phenylalanine depletion . This suggests that while these amino acids are critical for neurotransmitter synthesis, their immediate impact on cognitive tasks may vary based on context.

2. Metabolic Studies Using Isotopic Tracers

Historical studies utilizing isotopic tracers have established the metabolic link between phenylalanine and tyrosine. For instance, deuterated phenylalanine was administered to rats to trace its conversion to tyrosine, providing foundational knowledge about amino acid metabolism that remains relevant today .

Summary Table of Biological Activities

属性

CAS 编号 |

198284-23-0 |

|---|---|

分子式 |

C26H34N4O6 |

分子量 |

498.6 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C26H34N4O6/c1-16(2)12-21(25(34)30-22(26(35)36)14-17-6-4-3-5-7-17)29-23(32)15-28-24(33)20(27)13-18-8-10-19(31)11-9-18/h3-11,16,20-22,31H,12-15,27H2,1-2H3,(H,28,33)(H,29,32)(H,30,34)(H,35,36)/t20-,21-,22-/m0/s1 |

InChI 键 |

JMEQPUQYEDILLR-FKBYEOEOSA-N |

手性 SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |

规范 SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。